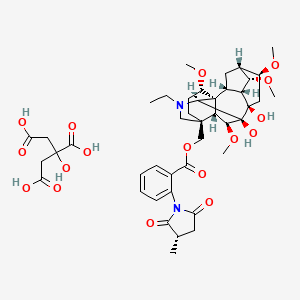

Methyllycaconitine citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C43H58N2O17 |

|---|---|

Poids moléculaire |

874.9 g/mol |

Nom IUPAC |

[(1R,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36+,37-;/m0./s1 |

Clé InChI |

INBLZNJHDLEWPS-SIPHCCCRSA-N |

SMILES isomérique |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canonique |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Methyllycaconitine Citrate from Delphinium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA), a norditerpenoid alkaloid found in various Delphinium (larkspur) species, is a highly potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] Its specificity has made it an invaluable molecular probe for studying nAChR pharmacology and a compound of interest in drug development for neurological disorders.[1][3] This whitepaper provides a comprehensive overview of the discovery of MLA, detailed protocols for its extraction and isolation from Delphinium plant material, and a summary of its key pharmacological properties. All quantitative data are presented in structured tables, and experimental workflows and signaling pathways are illustrated with diagrams to facilitate understanding.

Discovery and Historical Context

Methyllycaconitine was first isolated from the seeds of Delphinium brownii, although it was not named at the time.[3] The name "methyl-lycaconitine" was later assigned by John Goodson in 1943, who successfully isolated the alkaloid in a purer form from the seeds of Delphinium elatum.[3] The definitive molecular structure of MLA was published in 1959 and later refined in the early 1980s with a crucial correction to the stereochemistry.[3] Today, MLA is most commonly available commercially as a citrate salt, which enhances its water solubility.[3][4]

Extraction and Isolation from Delphinium Species

The isolation of MLA from Delphinium seeds or other plant parts is a multi-step process involving extraction and chromatographic purification. The general workflow relies on the basic nature of alkaloids to separate them from other plant constituents.

Experimental Workflow: From Plant Material to Purified MLA

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 4. From Delphinium brownii seeds, ≥96% (HPLC), α7 nicotinic acetylcholine receptor (α7 nAChR) antagonist | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Methyllycaconitine Citrate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA) citrate is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in various neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Methyllycaconitine citrate. Detailed experimental protocols for its study and a summary of its effects on key signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Identity and Structure

Methyllycaconitine is a norditerpenoid alkaloid originally isolated from plant species of the genus Delphinium (larkspurs).[1][2] It is a complex molecule featuring a tertiary amine, two tertiary alcohols, four methyl ether groups, and a distinctive N-(2-carboxyphenyl)-methylsuccinamido-ester side chain.[3] Commercially, it is most commonly available as the citrate salt to improve its solubility in aqueous solutions.[3]

The chemical identity of this compound is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | --INVALID-LINK-- |

| Synonyms | MLA, MLA citrate |

| CAS Number | 351344-10-0 (for the citrate salt)[4][5] |

| Molecular Formula | C37H50N2O10 · C6H8O7[4][5] |

| Molecular Weight | 874.9 g/mol [4][5] |

| Canonical SMILES | CCN1C[C@]2(COC(=O)C3=C(C=CC=C3)N4C(=O)C--INVALID-LINK--C)CC--INVALID-LINK--(O)[C@]7(C--INVALID-LINK--OC)O)OC">C@HOC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

| InChI Key | INBLZNJHDLEWPS-OULUNZSJSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The citrate salt form significantly enhances its water solubility compared to the free base.

| Property | Value | Reference(s) |

| Physical Form | Solid | [6] |

| Purity | ≥95% | [4] |

| Solubility | Soluble to 100 mM in water and DMSO | [4] |

| Storage | Store at -20°C | [4][5] |

| Stability | Stable for ≥ 4 years when stored at -20°C | [6] |

Pharmacological Properties

This compound is a highly selective antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors. Its pharmacological profile makes it an invaluable tool for studying the physiological and pathological roles of this receptor.

| Parameter | Value | Receptor Subtype | Comments | Reference(s) |

| Ki | 1.4 nM | α7 nAChR | A potent antagonist. | [4][7] |

| Interaction Concentration | > 40 nM | α4β2 and α6β2 nAChRs | Shows selectivity for α7 over other nAChR subtypes. | [4][7] |

| IC50 | 2 nM | α7 nAChR | Determined in antagonist activity assays. | [8] |

Signaling Pathways

As a potent antagonist of the α7 nAChR, this compound blocks the downstream signaling cascades initiated by the binding of acetylcholine or other agonists. The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca2+).[9] Its activation triggers a variety of intracellular signaling pathways involved in neuroprotection, inflammation, and neurotransmitter release.

α7 nAChR-Mediated Calcium Signaling and Neuroprotection

Activation of α7 nAChRs leads to a rapid influx of Ca2+, which acts as a second messenger to initiate several downstream signaling cascades.[9][10] These pathways, including the PI3K-Akt pathway, are crucial for promoting neuronal survival and protecting against neurotoxicity induced by agents like β-amyloid and glutamate.[9][11] MLA, by blocking the initial Ca2+ influx through α7 nAChRs, can be used to investigate the role of this specific pathway in neuroprotective mechanisms.

Cholinergic Anti-Inflammatory Pathway

The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," which regulates the immune response.[4] Activation of α7 nAChRs on immune cells, such as macrophages, inhibits the production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4] This effect is mediated through the JAK2-STAT3 signaling pathway.[4] MLA can be utilized to block this pathway and study the role of α7 nAChR in inflammatory processes.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive binding assay to determine the affinity of compounds for the α7 nAChR using [³H]Methyllycaconitine.

Materials:

-

Human recombinant α7 nAChRs expressed in SH-SY5Y cells (or other suitable cell line)

-

[³H]Methyllycaconitine (specific activity ~50-80 Ci/mmol)

-

Unlabeled this compound

-

Assay buffer: Modified phosphate buffer, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare membrane homogenates from cells expressing α7 nAChRs.

-

In a 96-well plate, add 20 µg of membrane protein per well.

-

Add competing unlabeled ligands at various concentrations.

-

Add [³H]Methyllycaconitine to a final concentration of 2 nM.

-

For non-specific binding, add 10 µM of unlabeled Methyllycaconitine.

-

Incubate the plate for 120 minutes at 25°C.

-

Harvest the membranes by rapid filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine Ki values.

In Vivo Neuroprotection Study in Mice

This protocol outlines an in vivo experiment to assess the neuroprotective effects of this compound against methamphetamine-induced neurotoxicity.

Animals:

-

Male mice (e.g., C57BL/6)

Materials:

-

This compound

-

Methamphetamine (METH)

-

Saline solution

-

Dopamine transporter (DAT) radioligand for autoradiography

Procedure:

-

Acclimatize mice to the housing conditions.

-

Divide mice into four groups: Saline + Saline, Saline + METH, MLA + Saline, MLA + METH.

-

Administer this compound (e.g., 6 mg/kg, intraperitoneally) or saline 30 minutes before METH or saline administration.

-

Administer METH (e.g., 4 doses of 10 mg/kg, i.p., at 2-hour intervals) or saline.

-

Monitor for behavioral changes (e.g., climbing behavior) and body temperature.

-

Euthanize mice 7 days after the last METH injection.

-

Dissect the striatum and perform autoradiography using a DAT radioligand to quantify dopaminergic terminal density.

-

Analyze the data to determine if MLA pretreatment attenuates METH-induced dopaminergic neurotoxicity.[2][10]

Conclusion

This compound is a powerful and selective antagonist of the α7 nicotinic acetylcholine receptor. Its well-defined chemical structure, physicochemical properties, and pharmacological profile make it an indispensable tool for researchers in neuroscience, pharmacology, and immunology. The detailed experimental protocols and understanding of its impact on signaling pathways provided in this guide are intended to support and accelerate research into the therapeutic potential of modulating the α7 nAChR in a variety of disease states.

References

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methyllycaconitine Citrate: A Technical Guide to its Application as a Selective α7 Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) citrate is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[1] As a naturally occurring norditerpenoid alkaloid isolated from Delphinium species, MLA has become an indispensable pharmacological tool for characterizing the physiological and pathological roles of α7 nAChRs.[1][2] Its high affinity and selectivity make it a critical ligand for in vitro and in vivo studies aimed at understanding the function of this receptor in the central nervous system and periphery. This technical guide provides an in-depth overview of MLA's binding profile, detailed experimental protocols for its use, and a summary of the key signaling pathways it modulates.

Quantitative Data Presentation

The selectivity of methyllycaconitine citrate is paramount to its utility as a research tool. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of MLA for various nAChR subtypes, providing a clear quantitative representation of its selectivity for the α7 subtype.

| Receptor Subtype | Ligand | Ki (nM) | Species | Preparation | Reference |

| α7 | [3H]Methyllycaconitine | 1.86 ± 0.31 | Rat | Brain membranes | [3] |

| α-Bungarotoxin-sensitive nAChR | [3H]Methyllycaconitine | 1.8 ± 0.5 | Rat | Brain membranes | [3] |

| α-CTx-MII-sensitive nAChR | [125I]α-CTx-MII | 33 | Rat | Striatum and nucleus accumbens | [4] |

Table 1: Binding Affinity (Ki) of this compound for nAChR Subtypes

| Receptor Subtype | IC50 (nM) | Species/Expression System | Method | Reference |

| α7 | 2 | Human | Expressed in Xenopus oocytes | [1] |

| α3β4 | 11,400 | Bovine | Adrenal chromaffin cells | |

| α4β2 | >10,000 | - | - | [5] |

| α3nα1 | 80 | Chick | Expressed in Xenopus oocytes | [2] |

| α4nα1 | 650 | Chick | Expressed in Xenopus oocytes | [2] |

Table 2: Inhibitory Potency (IC50) of this compound against nAChR Subtypes

Experimental Protocols

Radioligand Binding Assay: Competition Analysis

This protocol describes a competition binding assay to determine the affinity of a test compound for the α7 nAChR using [3H]-methyllycaconitine as the radioligand.

Materials:

-

[3H]-Methyllycaconitine (specific activity ~15-30 Ci/mmol)

-

Membrane preparation expressing α7 nAChRs (e.g., from rat brain hippocampus or transfected cell lines)

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Unlabeled this compound (for non-specific binding determination)

-

Test compounds

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding) or 10 µM unlabeled MLA (for non-specific binding) or various concentrations of the test compound.

-

50 µL of [3H]-MLA at a final concentration close to its Kd (e.g., 1-2 nM).

-

100 µL of membrane preparation (typically 50-100 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol outlines the procedure for characterizing the antagonist activity of MLA on α7 nAChRs expressed in Xenopus laevis oocytes.[7]

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the human α7 nAChR subunit

-

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5

-

Acetylcholine (ACh)

-

This compound

-

TEVC setup including amplifier, micromanipulators, and data acquisition system

-

Glass microelectrodes (filled with 3 M KCl)

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject each oocyte with approximately 50 nL of α7 nAChR cRNA (e.g., 1 ng/µL). Incubate the oocytes for 2-5 days at 16-18°C.

-

Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply a brief pulse of ACh (e.g., 100 µM for 2 seconds) to elicit an inward current. Establish a stable baseline response.

-

To test the effect of MLA, pre-apply MLA at various concentrations for 2-5 minutes before co-applying it with ACh.

-

-

Data Analysis: Measure the peak amplitude of the ACh-evoked current in the absence and presence of MLA. Plot the percentage of inhibition of the ACh response against the logarithm of the MLA concentration. Determine the IC50 value by fitting the data with a sigmoidal dose-response curve.

In Vivo Behavioral Assessment in Rodents

This protocol provides a general framework for assessing the effects of MLA on rodent behavior, which can be adapted for various paradigms such as learning and memory, anxiety, or sensorimotor gating.

Materials:

-

Adult male mice or rats

-

This compound

-

Saline vehicle (e.g., 0.9% NaCl)

-

Behavioral testing apparatus (e.g., open field, elevated plus maze, startle chamber)

Procedure:

-

Animal Acclimation: Acclimate the animals to the housing and handling procedures for at least one week before the experiment.

-

Drug Preparation and Administration: Dissolve MLA in saline. Administer MLA via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at appropriate doses (e.g., 1-10 mg/kg for mice).[8][9] Administer the vehicle to the control group.

-

Behavioral Testing:

-

Allow a pre-treatment time for the drug to take effect (e.g., 15-30 minutes).

-

Place the animal in the testing apparatus and record the relevant behavioral parameters for a defined period. For example:

-

Locomotor Activity: Record distance traveled, rearing, and stereotyped behaviors in an open field.[8]

-

Anxiety-like Behavior: Measure time spent in the open arms of an elevated plus maze.

-

Sensorimotor Gating: Assess prepulse inhibition of the acoustic startle response.

-

-

-

Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of MLA treatment with the vehicle control.

Mandatory Visualizations

Signaling Pathways

The activation of α7 nAChRs triggers several downstream signaling cascades. Methyllycaconitine, by blocking the initial receptor activation, inhibits these pathways.

Experimental Workflows

The following diagrams illustrate the typical workflows for the experimental protocols described above.

References

- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel methyllycaconitine analogues selective for the α4β2 over α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Probing the Selectivity of Methyllycaconitine Citrate: A Technical Guide to its Binding Affinity for Nicotinic Receptor Subtypes

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity of Methyllycaconitine (MLA) citrate for various nicotinic acetylcholine receptor (nAChR) subtypes. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways associated with MLA's interaction with nAChRs.

Executive Summary

Methyllycaconitine (MLA), a norditerpenoid alkaloid, is a potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors.[1][2] Its high affinity and selectivity have made it an invaluable pharmacological tool for characterizing the physiological and pathological roles of α7 nAChRs. This guide summarizes the binding affinities of MLA across a range of nAChR subtypes, provides detailed protocols for key binding and functional assays, and visualizes the experimental workflows and inhibitory mechanisms. While highly selective for α7, it is important to note that MLA can interact with other nAChR subtypes, such as α4β2 and α6β2, at higher concentrations.[3][4]

Data Presentation: Binding Affinity of Methyllycaconitine Citrate

The following table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of MLA for various nAChR subtypes from different species and experimental systems.

| nAChR Subtype | Ligand/Assay | Test System | Ki (nM) | IC50 (nM) | Reference |

| α7 | [3H]MLA Binding | Rat Brain Membranes | 1.86 (Kd) | - | [1] |

| α7 | [125I]α-Bungarotoxin Binding | Rat Brain | - | 2 | [5] |

| α7 | Inhibition of ACh response | Human α7 in Xenopus oocytes | - | (picomolar range) | [2] |

| α7-containing | Not Specified | Neuronal Nicotinic Receptors | 1.4 | - | [3][4] |

| α3/α6β2β3 * | [125I]α-CTx-MII Binding | Rat Striatum | 33 | - | [6] |

| α4β2 | Functional Assay | Xenopus oocytes | - | > 40 | [3][4] |

| α6β2 | Functional Assay | Not Specified | - | > 40 | [3][4] |

| α3nα1 | Functional Assay | Chick α3nα1 in Xenopus oocytes | - | 80 | [7] |

| α4nα1 | Functional Assay | Chick α4nα1 in Xenopus oocytes | - | 650 | [7] |

| Presynaptic nAChR | [3H]Nicotine Binding | Rat Striatal Membranes | 4000 | - | [7] |

Note: Ki represents the inhibition constant, a measure of the binding affinity of a ligand to a receptor. IC50 is the concentration of an inhibitor required to reduce the response of an agonist by 50%. Kd is the equilibrium dissociation constant.

Experimental Protocols

Radioligand Competition Binding Assay (α7 nAChR)

This protocol is adapted from studies using [3H]Methyllycaconitine to characterize α7 nAChRs in rat brain membranes.[1]

a. Membrane Preparation:

-

Whole rat brains (minus cerebellum and brainstem) are homogenized in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh assay buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL, aliquoted, and stored at -80°C until use.

b. Binding Assay:

-

The assay is performed in a 96-well plate format in a final volume of 250 µL.

-

To each well, add:

-

50 µL of assay buffer or competing unlabeled ligand (e.g., MLA citrate) at various concentrations.

-

50 µL of [3H]MLA at a final concentration close to its Kd (e.g., 1-2 nM).

-

150 µL of the prepared membrane suspension.

-

-

Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 1 µM unlabeled MLA or 1 mM nicotine).

-

The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine, using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and the radioactivity is quantified using a liquid scintillation counter.

c. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes

This protocol is a generalized method for assessing the antagonist activity of MLA on nAChRs expressed in Xenopus oocytes.[2][7]

a. Oocyte Preparation and Receptor Expression:

-

Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA encoding the desired nAChR subunits (e.g., human α7 or rat α4 and β2) is injected into the oocytes.

-

The oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.

b. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Ringer's solution).

-

The oocyte is impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage clamping and one for current recording.

-

The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV).

-

The agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC50) is applied to the oocyte to evoke an inward current.

-

To determine the inhibitory effect of MLA, the oocyte is pre-incubated with MLA at various concentrations for a set period before co-application with the agonist.

-

The peak amplitude of the agonist-evoked current in the presence and absence of MLA is measured.

c. Data Analysis:

-

The percentage of inhibition is calculated for each concentration of MLA.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. "Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicot" by Leanna A. Marquart, Matthew W. Turner et al. [scholarworks.boisestate.edu]

- 2. Neuronal nicotinic alpha 7 receptor expressed in Xenopus oocytes presents five putative binding sites for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors [pubs.usgs.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacokinetics and Blood-Brain Barrier Permeability of Methyllycaconitine (MLA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA), a norditerpenoid alkaloid, is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). Its ability to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for neurological disorders and as a pharmacological tool for studying the central nervous system. This technical guide provides a comprehensive overview of the pharmacokinetics and BBB permeability of MLA, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetics of Methyllycaconitine

The systemic absorption, distribution, metabolism, and excretion of MLA have been primarily studied in rodent models. The following tables summarize the key pharmacokinetic parameters of MLA in rats.

Table 1: Pharmacokinetic Parameters of Methyllycaconitine in Rats

| Parameter | Route of Administration | Value | Species/Strain | Reference |

| Elimination Half-life (t½) | Intravenous (i.v.) | 19 min | Rat (Sprague-Dawley) | [1] |

| Oral (p.o.) | 408 min | Rat (Sprague-Dawley) | [1] | |

| Maximal Plasma Concentration (Cmax) | Intraperitoneal (i.p.) | 694 ± 106 ng/mL | Rat (Sprague-Dawley) | [1] |

| Bioavailability | Oral (p.o.) | Poor | Rat (Sprague-Dawley) | [1] |

Blood-Brain Barrier Permeability of Methyllycaconitine

The ability of MLA to penetrate the central nervous system is a key aspect of its pharmacological profile. Studies have shown that MLA can cross the BBB, although it is considered a permeability-limited compound[2].

Table 2: Blood-Brain Barrier Permeability of Methyllycaconitine in Rats

| Parameter | Condition | Value | Species/Strain | Reference |

| Brain Uptake Rate (Kin) | Naive | 3.24 ± 0.71 x 10⁻⁴ mL/s/g | Rat | [2] |

| 28-day Nicotine Exposure | 1.29 ± 0.4 x 10⁻⁴ mL/s/g | Rat | [2] | |

| Maximal Brain Concentration | Intraperitoneal (i.p.) | 32 ± 3 ng/g | Rat (Sprague-Dawley) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the pharmacokinetics and BBB permeability of MLA.

In Situ Brain Perfusion for Blood-Brain Barrier Permeability

The in situ brain perfusion technique is a powerful method to study the transport of compounds across the BBB in a controlled manner.

Objective: To determine the brain uptake rate (Kin) of MLA.

Experimental Workflow:

Figure 1: Experimental workflow for in situ brain perfusion of MLA.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized, and the common carotid artery is exposed and cannulated.

-

Perfusion: The brain is perfused with a Krebs-bicarbonate buffer containing a known concentration of radiolabeled or non-radiolabeled MLA for a defined period (e.g., 1-5 minutes).

-

Sample Collection: Following perfusion, the animal is decapitated, and the brain is rapidly removed and dissected.

-

Quantification: The concentration of MLA in the brain tissue is determined using an appropriate analytical method, such as liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-radiolabeled MLA.

-

Calculation of Kin: The brain uptake rate (Kin) is calculated using the equation: Kin = Cbrain / (Cperfusate × T), where Cbrain is the concentration of MLA in the brain, Cperfusate is the concentration of MLA in the perfusate, and T is the perfusion time.

Quantification of MLA in Plasma and Brain Tissue by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of MLA in biological matrices.

Objective: To determine the concentration of MLA in plasma and brain homogenates.

Experimental Workflow:

References

Methyllycaconitine: A Technical Guide to its Natural Sources, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA) is a norditerpenoid alkaloid of significant interest due to its potent and selective antagonism of the α7 nicotinic acetylcholine receptor (nAChR). This technical guide provides a comprehensive overview of the natural sources of MLA, detailing its prevalence in various Delphinium species. It further explores the synthetic approaches towards MLA, including the semi-synthesis from its parent amino-alcohol, lycoctonine, and the synthesis of its analogues. Detailed experimental protocols for both the isolation from natural sources and synthetic modifications are provided. Additionally, the guide elucidates the mechanism of action of MLA through a detailed description of the α7 nAChR signaling pathway and illustrates key processes with diagrams generated using the DOT language. This document serves as a critical resource for researchers engaged in the study of nicotinic acetylcholine receptors, natural product chemistry, and the development of novel therapeutic agents.

Natural Sources of Methyllycaconitine

Methyllycaconitine is predominantly found in plant species belonging to the genus Delphinium, commonly known as larkspurs. These plants are widely distributed in the Northern Hemisphere and are notorious for their toxicity to livestock, which is largely attributed to the presence of MLA and other related norditerpenoid alkaloids.[1] The concentration of MLA can vary significantly between different Delphinium species, as well as in different parts of the same plant and at various growth stages.

Distribution in Delphinium Species

MLA has been isolated from a multitude of Delphinium species. Initial isolation was performed from Delphinium brownii and subsequently from the seeds of Delphinium elatum.[1] A more contemporary isolation procedure utilizes the seeds of Consolida ambigua (also referred to as Delphinium ajacis).[1] Other species confirmed to contain MLA include Delphinium barbeyi, Delphinium occidentale, and Delphinium nuttallianum. The presence and concentration of MLA are crucial factors in the toxicity of these plants.

Quantitative Analysis of Methyllycaconitine in Delphinium Species

The concentration of MLA in Delphinium species is a critical parameter for toxicological studies and for the potential harvesting of this compound for research purposes. The levels of MLA are influenced by genetic and environmental factors. The following table summarizes the reported concentrations of MLA in various Delphinium species.

| Species | Plant Part | Concentration (% of dry matter) | Method of Analysis | Reference |

| Delphinium barbeyi | Whole Plant (bud stage) | 0.4 - 0.6% | Not Specified | [2] |

| Delphinium barbeyi | Pods | ~0.4% | Not Specified | [2] |

| Delphinium malabaricum | Roots (control) | 0.076% (0.76 mg/g) | RP-HPLC | Not Specified |

Synthesis of Methyllycaconitine

The complex polycyclic structure of methyllycaconitine presents a formidable challenge for total synthesis. As of present, a complete total synthesis of MLA has not been reported in the scientific literature. However, a semi-synthesis from the parent amino-alcohol, lycoctonine, has been successfully achieved. Furthermore, the synthesis of various analogues has been instrumental in elucidating the structure-activity relationships of this class of compounds.

Semi-synthesis from Lycoctonine

The semi-synthesis of methyllycaconitine involves the esterification of lycoctonine with the N-(2-carboxybenzoyl)-S-methylsuccinimide side chain. This approach leverages the readily available lycoctonine, which can be obtained from the hydrolysis of naturally occurring alkaloids.

A key publication by Blagbrough and Potter in 1994 outlines a protocol for this semi-synthesis. The general workflow for this process is depicted below.

Caption: General workflow for the semi-synthesis of Methyllycaconitine.

Synthesis of Methyllycaconitine Analogues

The synthesis of simplified analogues of MLA has been a more common approach to explore the pharmacophore of this molecule. These studies often focus on creating bicyclic or tricyclic core structures that mimic portions of the complex norditerpenoid skeleton, followed by the attachment of various side chains to probe their influence on receptor binding and activity. These synthetic efforts have provided valuable insights into the structural requirements for potent α7 nAChR antagonism.

Experimental Protocols

Isolation of Methyllycaconitine from Consolida ambigua

A modern and efficient procedure for the isolation of MLA from natural sources has been described by Pelletier and co-workers from the seeds of Consolida ambigua. The protocol involves the following general steps:

-

Extraction: The ground seeds are defatted with petroleum ether. The defatted material is then extracted with ethanol.

-

Acid-Base Partitioning: The ethanolic extract is concentrated, and the residue is partitioned between an acidic aqueous solution (e.g., 10% sulfuric acid) and a nonpolar organic solvent (e.g., diethyl ether) to remove neutral and acidic components.

-

Basification and Extraction of Alkaloids: The acidic aqueous layer containing the protonated alkaloids is basified (e.g., with ammonium hydroxide) to a pH of around 9-10. The free alkaloids are then extracted into an organic solvent such as chloroform or dichloromethane.

-

Chromatographic Purification: The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina. Elution with a gradient of solvents (e.g., hexane-ethyl acetate-methanol) allows for the separation of the individual alkaloids.

-

Crystallization: The fractions containing MLA are combined, and the solvent is evaporated. The purified MLA can then be crystallized, often as a salt (e.g., perchlorate or citrate), to yield a stable, crystalline solid.

Caption: Experimental workflow for the isolation of Methyllycaconitine.

Semi-synthesis of Methyllycaconitine from Lycoctonine

The following is a generalized protocol based on the principles of the semi-synthesis reported by Blagbrough and Potter. For precise details, including reagent quantities and reaction conditions, consulting the original publication is essential.

-

Activation of the Carboxylic Acid: The N-(2-carboxybenzoyl)-S-methylsuccinimide side chain is activated to facilitate esterification. This can be achieved by converting the carboxylic acid to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Esterification Reaction: The activated side chain is reacted with lycoctonine in an anhydrous aprotic solvent (e.g., dichloromethane or pyridine). The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. This may involve washing with aqueous solutions of acid and base. The crude product is then purified by column chromatography on silica gel to yield pure methyllycaconitine.

Signaling Pathway and Mechanism of Action

Methyllycaconitine exerts its biological effects primarily through its interaction with the α7 nicotinic acetylcholine receptor (nAChR). This receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes in the central and peripheral nervous systems.

The α7 Nicotinic Acetylcholine Receptor Signaling Pathway

The α7 nAChR is a homopentameric receptor, meaning it is composed of five identical α7 subunits.[3] Upon binding of an agonist, such as acetylcholine or nicotine, the receptor undergoes a conformational change that opens an intrinsic ion channel. This channel is highly permeable to cations, including sodium (Na⁺) and, notably, calcium (Ca²⁺).[4]

The influx of Ca²⁺ through the α7 nAChR acts as a second messenger, triggering a cascade of intracellular signaling events. One of the key downstream pathways activated by this Ca²⁺ influx is the phosphoinositide 3-kinase (PI3K)/Akt pathway.[5] This pathway is known to be involved in cell survival, proliferation, and synaptic plasticity.

Mechanism of Action of Methyllycaconitine

Methyllycaconitine is a potent and selective competitive antagonist of the α7 nAChR.[6][7] This means that MLA binds to the same site on the receptor as the endogenous agonist acetylcholine (the orthosteric binding site), but its binding does not induce the conformational change required to open the ion channel. By occupying the binding site, MLA prevents acetylcholine from binding and activating the receptor, thereby blocking the influx of cations and inhibiting the downstream signaling cascade. The surmountable nature of this inhibition is a hallmark of competitive antagonism.[8]

The following diagram illustrates the α7 nAChR signaling pathway and the inhibitory action of Methyllycaconitine.

Caption: MLA competitively antagonizes the α7 nAChR signaling pathway.

References

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. arizona.aws.openrepository.com [arizona.aws.openrepository.com]

- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 6. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Delphinium Alkaloids: A Technical Guide to Methyllycaconitine (MLA) and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinium species, commonly known as larkspurs, are flowering plants that produce a complex array of norditerpenoid alkaloids. These compounds, particularly the N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type alkaloids such as methyllycaconitine (MLA), are potent neurotoxins. Their toxicity primarily stems from their high affinity and antagonistic action on nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade and, in severe cases, respiratory paralysis and death. This technical guide provides a comprehensive overview of the toxicological profile of Delphinium alkaloids, with a primary focus on MLA. It includes quantitative toxicological data, detailed experimental protocols for their assessment, and an exploration of the underlying molecular mechanisms and signaling pathways involved in their toxicity.

Introduction

Delphinium alkaloids are a significant concern in veterinary toxicology, responsible for substantial livestock poisoning incidents, especially in cattle, on rangelands in North America.[1][2] The primary toxic agents are a group of C19 norditerpenoid alkaloids, with methyllycaconitine (MLA) being one of the most potent and well-studied.[3] Beyond its toxicological significance, MLA has emerged as a valuable pharmacological tool for probing the structure and function of nAChRs, which are implicated in a variety of physiological processes and pathological conditions, including neurodegenerative diseases and nicotine addiction.[3] This guide aims to provide a detailed technical resource on the toxicology of these compounds for researchers and professionals in drug development and related scientific fields.

Quantitative Toxicological Data

The toxicity of Delphinium alkaloids varies significantly between species and is dependent on the route of administration. The following tables summarize the available quantitative data on the acute toxicity (LD50) and receptor binding affinities (IC50/Ki) of MLA and other notable Delphinium alkaloids.

Table 1: Acute Toxicity (LD50) of Select Delphinium Alkaloids

| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Methyllycaconitine (MLA) | Mouse | Intravenous | 4.5 | [4] |

| Mouse | - | 5.7 (for a new alkaloid comparable to MLA) | [4] | |

| Mouse | - | 3.3 (for a new alkaloid comparable to MLA) | [4] | |

| Deltaline | Mouse | - | 113 | [5] |

| Geyerline | Mouse | - | 6.2 | [4] |

Table 2: In Vitro Activity (IC50/Ki) of Select Delphinium Alkaloids at Nicotinic Acetylcholine Receptors (nAChRs)

| Alkaloid | Receptor Subtype | Assay Type | Value (µM) | Reference(s) |

| Methyllycaconitine (MLA) | Neuromuscular Junction (Lizard) | CMAP Blockade | IC50: ~0.10 (for MEPP reduction) | [6] |

| α-bungarotoxin sensitive (rat/insect) | Radioligand Binding | IC50: Varies | [7] | |

| αCtxMII-sensitive (striatum) | Dopamine Release Inhibition | IC50: ~0.5 | [8] | |

| αCtxMII-resistant (striatum) | Dopamine Release Inhibition | IC50: ~10 | [8] | |

| 14-deacetylnudicauline (14-DN) | Neuromuscular Junction (Lizard) | CMAP Blockade | IC50: ~0.05 (for MEPP reduction) | [6] |

| Barbinine | Neuromuscular Junction (Lizard) | CMAP Blockade | IC50: ~0.50 (for MEPP reduction) | [6] |

| Deltaline | Neuromuscular Junction (Lizard) | CMAP Blockade | IC50: 156 | [5][6] |

| Neuromuscular Junction (Lizard) | MEPP Reduction | IC50: ~20 | [6] |

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary mechanism of toxicity for MLA and related Delphinium alkaloids is their potent, competitive antagonism of nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems, including at the neuromuscular junction.

Interaction with nAChR Subtypes

MLA exhibits a degree of selectivity for different nAChR subtypes. It is a particularly potent antagonist of the α7 homomeric and α4β2 heteromeric nAChRs.[9] The blockade of nAChRs at the neuromuscular junction is a key factor in the observed signs of toxicity, leading to muscle weakness and paralysis.[6] In the central nervous system, antagonism of different nAChR subtypes can lead to a range of effects. For instance, blockade of α4β2 nAChRs has been linked to reductions in nicotine intake, while antagonism of α7 nAChRs may influence cue-induced relapse behaviors in nicotine addiction models.[10][11]

Downstream Signaling Consequences of nAChR Blockade

By blocking the binding of the endogenous neurotransmitter acetylcholine, Delphinium alkaloids prevent the opening of the nAChR ion channel. This inhibits the influx of cations (primarily Na+ and Ca2+), thereby preventing membrane depolarization and the propagation of the nerve impulse. At the neuromuscular junction, this leads to a failure of muscle contraction. In the central nervous system, the consequences are more complex and can involve disruption of various signaling cascades that are normally activated by nAChR-mediated calcium entry.

Caption: Competitive antagonism of nAChRs by MLA.

Experimental Protocols

In Vivo Acute Toxicity (LD50) Determination in Mice (Up-and-Down Procedure)

This protocol is adapted from methodologies for determining the acute toxicity of alkaloids.[12][13]

Objective: To determine the median lethal dose (LD50) of a Delphinium alkaloid in mice.

Materials:

-

Test alkaloid (e.g., MLA) of known purity

-

Vehicle (e.g., sterile saline or a suitable solvent)

-

Healthy, young adult mice of a single strain (e.g., Swiss Webster), fasted overnight with free access to water

-

Syringes and needles for the chosen route of administration (e.g., intraperitoneal)

-

Animal balance

-

Observation cages

Procedure:

-

Dose Preparation: Prepare a stock solution of the test alkaloid in the chosen vehicle. A series of dilutions are made to achieve the desired dose concentrations.

-

Initial Dose Selection: Based on available literature or preliminary range-finding studies, select an initial dose expected to be near the LD50.[12]

-

Dosing: Administer the selected dose to a single mouse. The volume administered is typically based on the animal's body weight.

-

Observation: Observe the animal continuously for the first few hours and then periodically for up to 14 days.[14] Record all signs of toxicity, including muscle tremors, convulsions, respiratory distress, paralysis, and time to death, if it occurs.[15]

-

Dose Adjustment:

-

If the first animal survives, the next dose administered to a new animal is increased by a set factor (e.g., 1.5-2.0x).

-

If the first animal dies, the next dose administered to a new animal is decreased by the same factor.

-

-

Continuation: This up-and-down sequence is continued until a sufficient number of animals (typically 4-6 after the first reversal of outcome) have been tested.

-

LD50 Calculation: The LD50 is calculated using statistical methods appropriate for the up-and-down procedure, such as the maximum likelihood method.

Caption: Workflow for LD50 determination using the up-and-down procedure.

In Vitro nAChR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory potency (Ki) of a Delphinium alkaloid for a specific nAChR subtype.

Objective: To determine the binding affinity of a test alkaloid for a specific nAChR subtype.

Materials:

-

Test alkaloid (e.g., MLA)

-

Radioligand specific for the nAChR subtype of interest (e.g., [3H]epibatidine for α4β2, [125I]α-bungarotoxin for α7)

-

Membrane preparation from cells or tissues expressing the target nAChR subtype

-

Assay buffer

-

Non-specific binding control (a high concentration of a known ligand)

-

96-well microplates

-

Cell harvester and glass fiber filters

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competition Binding: Assay buffer, radioligand, a range of concentrations of the test alkaloid, and membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test alkaloid concentration.

-

Use non-linear regression to determine the IC50 value (the concentration of the test alkaloid that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Caption: Workflow for an in vitro radioligand binding assay.

Conclusion

The toxicological profile of Delphinium alkaloids, exemplified by MLA, is characterized by their potent antagonism of nicotinic acetylcholine receptors. This action disrupts cholinergic neurotransmission, leading to a range of toxic effects from muscle weakness to fatal respiratory paralysis. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the toxicology and pharmacology of these complex natural products. A thorough understanding of their mechanism of action at the molecular level is essential for developing effective treatments for poisoning and for leveraging their unique pharmacological properties in the design of novel therapeutic agents. The continued study of these compounds will undoubtedly yield further insights into the intricate workings of the nervous system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scitechnol.com [scitechnol.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. Effects of Delphinium alkaloids on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development | Semantic Scholar [semanticscholar.org]

- 8. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Postsynaptic alpha 4 beta 2 and alpha 7 type nicotinic acetylcholine receptors contribute to the local and endogenous acetylcholine-mediated synaptic transmissions in nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vivo Toxicity Study of Ethanolic Extracts of Evolvulus alsinoides & Centella asiatica in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Delving into the Dawn of Neuromuscular Blockade: An In-depth Technical Guide to the Early Research on Methyllycaconitine's Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the effects of Methyllycaconitine (MLA) on neuromuscular transmission. Drawing from early pharmacological studies, this document outlines the initial characterization of MLA's "curare-like" properties, its mechanism of action as a nicotinic acetylcholine receptor (nAChR) antagonist, and the experimental frameworks that established its significance as a molecular probe in neuroscience.

Early Evidence of Neuromuscular Blockade

The initial explorations into the pharmacological profile of Methyllycaconitine, a diterpenoid alkaloid derived from Delphinium species, date back to the mid-20th century. Soviet scientists were the first to systematically document its potent effects on the neuromuscular junction.

Initial studies in the 1950s by researchers such as Kuzovkov and Bocharnikova identified MLA's profound impact on skeletal muscle function, noting its resemblance to the classic neuromuscular blocking agent, d-tubocurarine.[1] These early investigations, often referring to MLA by the name "mellictine," established its selective action on skeletal muscle, with a noticeable absence of effect on smooth muscle, pointing towards a specific interaction with nicotinic, rather than muscarinic, acetylcholine receptors.[1]

Subsequent research provided quantitative data on the concentration-dependent neuromuscular blockade induced by MLA. In the rat phrenic nerve-diaphragm preparation, a concentration of 2 x 10⁻⁵ M MLA was sufficient to produce a 50% reduction in the muscle's response to nerve stimulation, with complete inhibition observed at 3 x 10⁻⁵ M.[1] Further studies in frog nerve-muscle preparations demonstrated that MLA effectively blocked the response of the gastrocnemius muscle to sciatic nerve stimulation and diminished the amplitude of miniature end-plate potentials in the extensor digitorum IV muscle.

Quantitative Data on MLA-Induced Neuromuscular Blockade

| Preparation | Effect | MLA Concentration | Reference |

| Rat phrenic nerve-diaphragm | 50% decrease in response | 2 x 10⁻⁵ M | [1] |

| Rat phrenic nerve-diaphragm | Total inhibition of response | 3 x 10⁻⁵ M | [1] |

| Cat nictitating membrane | Complete inhibition of response (ganglion-blocking) | 4 mg/kg (intravenous) | |

| Guinea pig ileum | No effect on contractions | 5 x 10⁻⁴ M |

Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors

Early research laid the groundwork for understanding that MLA exerts its effects by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This competitive antagonism prevents acetylcholine (ACh) released from the motor neuron from binding to its receptors on the muscle fiber, thereby inhibiting depolarization and subsequent muscle contraction.

A 1999 study provided further insight into the nuanced effects of MLA at the molecular level within the neuromuscular junction. This research demonstrated that MLA selectively inhibits a slow Ca²⁺ signal induced by acetylcholine, without affecting the fast Ca²⁺ transients responsible for muscle twitch tension.[2] This finding suggested that MLA targets a specific subtype of nAChR at the neuromuscular junction, a concept that would be extensively explored in later research.

The high affinity of MLA for neuronal α-bungarotoxin binding sites (Ki of 1.4 x 10⁻⁹ M) compared to its affinity for muscle receptors (Ki of 10⁻⁵-10⁻⁶ M) further highlighted its utility as a selective probe for distinguishing between different nAChR subtypes.

Signaling Pathway of Neuromuscular Transmission and MLA's Point of Intervention

Caption: MLA competitively blocks nAChRs at the neuromuscular junction.

Experimental Protocols

The foundational understanding of MLA's effects on neuromuscular transmission was built upon classic physiological and pharmacological experimental setups.

Isolated Nerve-Muscle Preparations

Objective: To assess the effect of MLA on muscle contraction in response to nerve stimulation.

Methodology:

-

Preparation: The phrenic nerve-diaphragm preparation from a rat or the sciatic nerve-gastrocnemius muscle preparation from a frog was dissected and mounted in an organ bath containing a physiological saline solution (e.g., Krebs-Henseleit solution for mammals, Ringer's solution for amphibians) maintained at a constant temperature and aerated with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Stimulation: The motor nerve was stimulated with supramaximal electrical pulses of short duration at a constant frequency (e.g., 0.2 Hz) using platinum electrodes.

-

Recording: The resulting muscle contractions were recorded isometrically or isotonically using a force-displacement transducer connected to a polygraph or a digital data acquisition system.

-

Drug Application: After a stabilization period with consistent muscle twitches, MLA was added to the organ bath in increasing concentrations.

-

Data Analysis: The amplitude of the muscle twitches before and after the application of MLA was measured and compared to determine the percentage of inhibition.

Electrophysiological Recordings of End-Plate Potentials

Objective: To directly measure the effect of MLA on the postsynaptic response to acetylcholine.

Methodology:

-

Preparation: A muscle fiber (e.g., frog sartorius or extensor digitorum IV) was dissected and pinned in a chamber perfused with physiological saline.

-

Recording: A glass microelectrode filled with a high-concentration salt solution (e.g., 3 M KCl) was inserted into the muscle fiber near the end-plate region to record the membrane potential.

-

Stimulation: The motor nerve was stimulated to evoke end-plate potentials (EPPs). To study miniature end-plate potentials (MEPPs), nerve stimulation was ceased, and the spontaneous release of acetylcholine quanta was observed.

-

Drug Application: MLA was added to the perfusing solution.

-

Data Analysis: The amplitude and frequency of EPPs and MEPPs were measured before and after the application of MLA to quantify its antagonistic effect.

Experimental Workflow for Assessing MLA's Effect on Neuromuscular Transmission

Caption: A generalized workflow for studying MLA's effects.

Conclusion

The early research on Methyllycaconitine provided critical insights into its function as a potent and selective antagonist of nicotinic acetylcholine receptors at the neuromuscular junction. These foundational studies not only elucidated the mechanism behind its "curare-like" effects but also established MLA as an invaluable tool for probing the structure and function of nAChRs. The quantitative data and experimental protocols from this era continue to inform modern drug development and neuropharmacological research, highlighting the enduring legacy of this pioneering work.

References

The Structural Determination of Methyllycaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA), a norditerpenoid alkaloid primarily isolated from Delphinium (larkspur) species, is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). Its complex polycyclic structure has been a subject of extensive investigation, culminating in a definitive structural elucidation that has been crucial for its use as a pharmacological tool and in the development of novel therapeutics. This guide provides a comprehensive overview of the structural determination of MLA, detailing the experimental protocols for its isolation and characterization, presenting key physicochemical and spectroscopic data, and illustrating its mechanism of action.

Introduction

Methyllycaconitine is a C19 norditerpenoid alkaloid characterized by a highly oxygenated and complex hexacyclic carbon skeleton. Initially isolated from Delphinium brownii, its structure was first proposed in 1959 by Kuzovkov and Platonova. However, this initial proposed structure contained an error in the stereochemistry at the C-1 position. This was later corrected in 1981 by Pelletier and his colleagues, with the definitive structure being confirmed through rigorous spectroscopic analysis and X-ray crystallography. The correct stereochemical assignment was critical for understanding its interaction with biological targets.

Physicochemical Properties

MLA is a white, amorphous solid. The free base is soluble in chloroform but has poor water solubility. It is commercially available most commonly as the citrate salt. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Methyllycaconitine

| Property | Value | Reference |

| Molecular Formula | C37H50N2O10 | |

| Molar Mass | 682.811 g/mol | |

| Melting Point (free base) | 128 °C (amorphous) | |

| Melting Point (hydriodide salt) | 201 °C | |

| Melting Point (perchlorate salt) | 195 °C | |

| Optical Rotation [α]D | +49° (in alcohol) | |

| CAS Number | 21019-30-7 |

Experimental Protocols

Isolation of Methyllycaconitine

Protocol Steps:

-

Extraction: The dried and powdered plant material (seeds of Consolida ambigua) is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature.

-

Acid-Base Partitioning: The resulting crude extract is concentrated, and the residue is partitioned between an acidic aqueous solution (e.g., 2% tartaric acid) and an immiscible organic solvent (e.g., diethyl ether) to remove non-alkaloidal components. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na2CO3) and extracted with an organic solvent like chloroform to recover the free alkaloids.

-

Chromatography: The crude alkaloid mixture is then subjected to column chromatography on silica gel or alumina. Elution with a gradient of solvents (e.g., hexane-acetone or chloroform-methanol mixtures) allows for the separation of the individual alkaloids.

-

Purification: Fractions containing MLA are identified by thin-layer chromatography (TLC) and combined. Further purification can be achieved by repeated chromatography or crystallization from a suitable solvent system to yield pure methyllycaconitine.

Spectroscopic Analysis

The structural elucidation of MLA heavily relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in determining the complex carbon skeleton and the nature and location of functional groups. Modern 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons within the molecule.

Table 2: Representative ¹³C and ¹H NMR Data for Methyllycaconitine Analogues (as a reference for expected shifts in MLA)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C-1 | ~85.0 | ~3.5 (d) |

| C-2 | ~26.0 | ~2.0 (m) |

| C-3 | ~38.0 | ~1.8 (m) |

| C-4 | ~39.0 | - |

| C-5 | ~49.0 | ~2.2 (m) |

| C-6 | ~83.0 | ~4.0 (d) |

| C-7 | ~46.0 | ~2.5 (m) |

| C-8 | ~78.0 | ~3.8 (s) |

| C-9 | ~50.0 | ~2.8 (m) |

| C-10 | ~40.0 | ~2.1 (m) |

| C-11 | ~52.0 | ~2.9 (m) |

| C-12 | ~29.0 | ~1.9 (m) |

| C-13 | ~37.0 | ~2.3 (m) |

| C-14 | ~84.0 | ~4.2 (d) |

| C-15 | ~33.0 | ~1.7 (m) |

| C-16 | ~82.0 | ~3.6 (s) |

| C-17 | ~62.0 | ~3.1 (m) |

| C-18 | ~70.0 | ~4.5 (d), ~4.3 (d) |

| C-19 | ~54.0 | ~2.6 (m) |

| N-CH₂-CH₃ | ~48.0, ~14.0 | ~2.7 (q), ~1.1 (t) |

| OCH₃ | ~56.0-59.0 | ~3.3-3.4 (s) |

| Aromatic (ester) | ~120.0-150.0 | ~7.0-8.0 (m) |

| Succinimide (ester) | ~175.0, ~35.0, ~15.0 | ~2.5-3.0 (m), ~1.2 (d) |

Note: The data in Table 2 is representative and compiled from various sources on MLA analogues. Actual chemical shifts for MLA may vary slightly depending on the solvent and experimental conditions.

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of MLA. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

3.2.3. X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including the absolute stereochemistry of all chiral centers. The initial structural proposal for MLA was supported by X-ray crystallography of a derivative. More recently, the crystal structure of methyllycaconitine perchlorate has been reported, confirming the corrected structure.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Single crystals of a suitable salt of MLA (e.g., perchlorate) are grown by slow evaporation of a solvent.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final crystal structure.

Mechanism of Action at the α7 Nicotinic Acetylcholine Receptor

Methyllycaconitine is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine (ACh).

In the presence of MLA, the binding of acetylcholine to the α7 nAChR is blocked. This prevents the conformational change required to open the ion channel, thus inhibiting cation influx and subsequent neuronal depolarization. This antagonistic action is the basis for its pharmacological effects and its use as a research tool to study the function of α7 nAChRs.

Conclusion

The structural determination of methyllycaconitine has been a challenging endeavor that has utilized a range of chemical and analytical techniques. The definitive elucidation of its complex three-dimensional structure, achieved through the combined power of NMR spectroscopy, mass spectrometry, and X-ray crystallography, has been fundamental to understanding its potent biological activity. As a selective antagonist of the α7 nAChR, MLA continues to be an invaluable tool in neuroscience research and a lead compound in the development of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for Methyllycaconitine Citrate in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine citrate (MLA) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] These receptors are ligand-gated ion channels that play a crucial role in various neurological processes, and their dysfunction has been implicated in conditions such as Alzheimer's disease and schizophrenia.[4] MLA's high affinity and selectivity for the α7 nAChR make it an invaluable tool for researchers studying the physiological and pathological roles of this receptor subtype using patch-clamp electrophysiology. These application notes provide detailed protocols and quantitative data for the effective use of MLA in such experiments.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound for use in patch-clamp electrophysiology experiments.

| Parameter | Value | Receptor/System | Notes | Reference |

| IC₅₀ | 0.25 nM | α7 nAChR | Blocking of acetylcholine-induced currents. | [4][5] |

| Kᵢ | 1.4 nM | α7-containing neuronal nicotinic receptors | [6] | |

| Selectivity | > 40 nM | α4β2 and α6β2 receptors | Concentrations at which interaction with other nAChR subtypes is observed. | [6] |

| Working Concentration | 10 nM | Patch-clamp on IPL neurons | Antagonism of nAChR currents. | [7] |

| Molecular Weight | 874.92 g/mol | [1][2] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder form)

-

Sterile, deionized water or DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Calculate the required amount of MLA powder to prepare a stock solution of a desired concentration (e.g., 1 mM).

-

Weigh the MLA powder accurately and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, deionized water or DMSO to the tube. MLA is soluble up to 100 mM in water and DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

-

For aqueous stock solutions, it is recommended to filter-sterilize the solution using a 0.22 µm syringe filter before use.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Whole-Cell Patch-Clamp Protocol for Testing MLA Antagonism

Materials:

-

Cells expressing α7 nAChRs (e.g., cultured neurons, HEK293 cells stably expressing the receptor)

-

Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller

-

Ag/AgCl electrodes

-

Data acquisition and analysis software (e.g., pCLAMP, Origin)

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

Acetylcholine (ACh) or another α7 nAChR agonist

-

MLA working solution (diluted from stock in extracellular solution)

Solutions:

-

Example Extracellular Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 30 D-glucose. Adjust pH to 7.3 with NaOH.[8]

-

Example Intracellular Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 QX-314 Br, 4 ATP disodium salt, 0.3 GTP disodium salt, 4 MgCl₂. Adjust pH to 7.3 with CsOH.[8]

Protocol:

-

Prepare the patch-clamp setup and perfuse the recording chamber with the extracellular solution.

-

Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.[8]

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Switch the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -60 mV to -75 mV.[8]

-

Obtain a baseline recording of the holding current.

-

Apply the α7 nAChR agonist (e.g., acetylcholine) at a concentration that elicits a submaximal current response. This is done to allow for the observation of inhibition.

-

After the agonist-evoked current returns to baseline, perfuse the chamber with the MLA-containing extracellular solution for a predetermined incubation period (e.g., 3 minutes).[9]

-

While still in the presence of MLA, co-apply the agonist and MLA.

-

Record the agonist-evoked current in the presence of MLA. A reduction in the current amplitude indicates antagonism by MLA.

-

To determine the IC₅₀, repeat steps 6-9 with a range of MLA concentrations.

-

Wash out the MLA and agonist to allow the cell to recover.

Data Analysis

-

Measure the peak amplitude of the agonist-evoked inward currents in the absence and presence of different concentrations of MLA.

-

Normalize the current amplitudes in the presence of MLA to the control current amplitude (in the absence of MLA).

-

Plot the normalized current as a function of the logarithm of the MLA concentration.

-

Fit the concentration-response data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC₅₀ of MLA.

-

Software such as Origin can be used for automated analysis of patch-clamp data, including fitting curves to determine parameters like IC₅₀.[10]

Visualizations

Caption: Signaling pathway of α7 nAChR activation by acetylcholine and its inhibition by Methyllycaconitine.

Caption: Experimental workflow for a patch-clamp experiment using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. sophion.com [sophion.com]

- 6. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Functional α7 nicotinic acetylcholine receptors in GABAergic neurons of the interpeduncular nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]

- 9. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Automated Analysis of pClamp Data in Origin [originlab.com]